molecular formula C33H34FN2NaO5 B016509 Atorvastatin-d5 Sodium Salt CAS No. 222412-87-5

Atorvastatin-d5 Sodium Salt

Cat. No.: B016509
CAS No.: 222412-87-5
M. Wt: 585.7 g/mol
InChI Key: VVRPOCPLIUDBSA-ADFDHUHVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Atorvastatin-d5 Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C33H34FN2NaO5 and its molecular weight is 585.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Cardiovascular Health:

    • Atorvastatin prevents endothelial nitric oxide (eNOS) downregulation and inhibits oxidative stress, which is crucial in managing end-organ injury in salt-sensitive hypertension (Zhou, Jaimes, & Raij, 2004).
    • It also significantly reduces joint inflammation and hyperalgesia in a rat model of monoarticular arthritis, indicating its potential in managing inflammatory conditions (Wahane & Kumar, 2010).
  • Renal Health:

    • The drug improves sodium handling and decreases blood pressure in salt-loaded rats with chronic renal insufficiency, suggesting a role in managing kidney-related conditions (Juncos et al., 2012).
    • Atorvastatin causes a significant reduction in epithelial sodium channels but does not change sodium excretion or nitric oxide availability in patients with chronic kidney disease stage II-III (Mose et al., 2014).
  • Metabolic Health:

    • It ameliorates cardiac fibrosis and improves left ventricular diastolic function in hypertensive diastolic heart failure model rats, suggesting a potential role in heart failure management (Akahori et al., 2014).
    • Atorvastatin is more active in vitro than other statins against Plasmodium falciparum, indicating its potential use in malaria research (Pradines et al., 2007).
  • Other Applications:

    • The drug promotes the expansion of myeloid-derived suppressor cells (MDSCs) and attenuates murine colitis, which may suggest benefits for statin-based treatment in autoimmune diseases (Lei et al., 2016).
    • It also ameliorates inflammation and hyperalgesia in a rat model of arthritis, improving mobility and quality of life (Wahane & Kumar, 2010).

Mechanism of Action

Atorvastatin-d5 Sodium Salt, also known as Atorvastatin-d5 (sodium), is a deuterium-labeled form of Atorvastatin . It is primarily used as an internal standard for the quantification of Atorvastatin .

Target of Action

The primary target of this compound is the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it blocks the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where decreased hepatic cholesterol synthesis leads to a reduction in circulating cholesterol levels .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway of cholesterol synthesis . This results in decreased production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) .

Result of Action

The inhibition of HMG-CoA reductase by this compound leads to a reduction in the endogenous production of cholesterol . This results in lower levels of circulating LDL cholesterol, often referred to as "bad cholesterol" . The reduction in LDL cholesterol levels is associated with a decreased risk of cardiovascular disease .

Safety and Hazards

Atorvastatin-d5 Sodium Salt is intended for research, analysis, and scientific education, and is not for use in humans or animals . It should be handled with care to avoid inhalation, ingestion, and contact with skin, eyes, or clothing .

Future Directions

Atorvastatin and other statins are considered first-line treatment options for dyslipidemia . The increasing use of this class of drugs is largely attributed to the rise in cardiovascular diseases in many countries . As the patent life of Lipitor expired in 2011, the drug can now be produced generically, requiring the development of efficient, non-proprietary production processes .

Biochemical Analysis

Biochemical Properties

Atorvastatin-d5 Sodium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction plays a crucial role in the biochemical reactions involved in cholesterol synthesis. By inhibiting HMG-CoA reductase, this compound effectively reduces the production of cholesterol in the body .

Cellular Effects

This compound has been shown to influence various cellular processes. For instance, it has been reported to inhibit the proliferation and invasion of human SV-SMC cells . Additionally, it has been found to disrupt the activity of caspase-1 and interfere with the secretion of IL-1β in human THC-1 monocyte cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of HMG-CoA reductase . This inhibition disrupts the conversion of HMG-CoA to mevalonate, an early and critical step in cholesterol biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving rats, Atorvastatin was administered orally using the gastric gavage in the dose of 100 mg/kg of body weight . The study found marked beneficial effects of Atorvastatin on the renal and vascular parameters in all the groups .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For example, in a study involving mice, high doses of Atorvastatin were found to impair bone quality .

Metabolic Pathways

This compound is involved in the mevalonate pathway of cholesterol synthesis . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby disrupting the conversion of HMG-CoA to mevalonate .

Transport and Distribution

It is known that Atorvastatin, the non-deuterated form, is primarily active in the liver, where it inhibits cholesterol synthesis .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given that its target, HMG-CoA reductase, is located in the endoplasmic reticulum of cells , it is reasonable to infer that this compound may also localize to this subcellular compartment.

Properties

IUPAC Name

sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPOCPLIUDBSA-ADFDHUHVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.